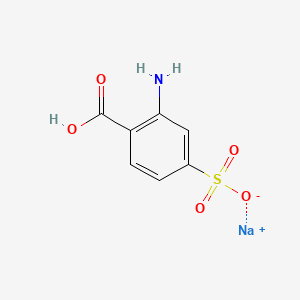

Sodium hydrogen 4-sulphonatoanthranilate

Description

Contextualization within Modern Organic Sulfonate Chemistry Research

The field of organic sulfonate chemistry is integral to numerous scientific and industrial domains. The sulfonation of organic molecules, a process that introduces the sulfonic acid group (-SO₃H) or its corresponding salt (sulfonate, -SO₃⁻), is a foundational strategy for modifying the properties of organic compounds. researchgate.net A primary effect of sulfonation is a significant increase in the aqueous solubility and polarity of a molecule. nih.gov This characteristic is widely exploited in the synthesis of dyes, detergents, and water-soluble polymers. researchgate.net

In the context of modern research, organic sulfonates are recognized for more than just their solubility-enhancing properties. They are a cornerstone in the development of a diverse class of materials, including:

Homogeneous and Heterogeneous Catalysts: Organic molecules containing sulfonic acid groups are increasingly used as solid acid catalysts, offering a more environmentally benign alternative to traditional mineral acids. kcl.ac.uk Their stability in air and aqueous environments, ease of handling, and potential for reusability are significant advantages. kcl.ac.uk

Advanced Materials: The sulfonate group is a key component in the creation of ion-exchange resins and proton-exchange membranes (PEMs) used in fuel cell technology.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfonate group can act as a versatile coordinating ligand for metal ions. This has led to the synthesis of novel coordination polymers with interesting structural motifs and properties. For instance, the interconnection of metal ions by sulfonate-containing ligands can result in the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. nih.gov

The study of Sodium hydrogen 4-sulphonatoanthranilate is therefore situated within this broader effort to design and synthesize functional organic sulfonates for specific, advanced applications.

Significance of Functionalized Anthranilates in Contemporary Chemical Science

Anthranilic acid (2-aminobenzoic acid) and its derivatives, collectively known as anthranilates, are a significant class of compounds in chemical science. The presence of both a carboxylic acid and an amino group on an aromatic ring makes them versatile building blocks for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and pigments.

In contemporary research, functionalized anthranilates are particularly important as ligands in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. nih.gov The amino and carboxylate groups of anthranilate can both coordinate to a metal ion, acting as a bidentate chelating agent. This chelation often leads to the formation of stable, well-defined metal complexes.

The strategic addition of other functional groups to the anthranilate scaffold allows for the fine-tuning of its properties as a ligand. This can influence the resulting metal complex's:

Coordination Geometry: The nature and position of substituents on the anthranilate ring can dictate the structure and dimensionality of the resulting coordination compound. rsc.org

Electronic Properties: Functional groups can alter the electron density on the coordinating atoms, thereby modifying the electronic and, consequently, the photophysical or magnetic properties of the complex.

Luminescent Behavior: Anthranilate derivatives are of particular interest in the development of luminescent materials, especially when complexed with lanthanide ions. The organic ligand can act as an "antenna," absorbing light and efficiently transferring the energy to the lanthanide ion, which then emits light at its own characteristic wavelength.

This compound, which combines the coordinating abilities of the anthranilate core with the properties of the sulfonate group, represents a targeted design of a functionalized ligand for creating new coordination compounds.

Research Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by the potential to create novel functional materials, particularly in the area of coordination chemistry and luminescent materials. The rationale for its study is built on the synergistic combination of its two key functional groups: the anthranilate moiety and the sulfonate group.

The primary research interest lies in its use as a ligand for forming complexes with metal ions, especially lanthanides (Ln³⁺). The anthranilate portion of the molecule is expected to serve as the primary binding site for the metal ion, while the sulfonate group can play several crucial roles:

Structural Control: The sulfonate group can participate in secondary coordination to the same or an adjacent metal center, potentially leading to the formation of extended structures like coordination polymers with unique topologies. nih.gov

Solubility and Processability: The inherent polarity of the sulfonate group can render the resulting metal complexes soluble in water or other polar solvents, which is advantageous for both characterization and potential applications in biological or aqueous systems.

Modulation of Luminescent Properties: In lanthanide complexes, the ligand's structure is critical for the "antenna effect." The electronic properties of the anthranilate ring, modified by the electron-withdrawing sulfonate group, can be tuned to optimize the energy transfer process to the lanthanide ion, potentially enhancing the brightness and lifetime of the luminescence. researchgate.net Research into lanthanide complexes with various organic ligands is an active field, with applications in bio-imaging, sensors, and lighting technologies. kcl.ac.uk

Therefore, the comprehensive investigation of this compound and its coordination complexes is a logical step in the rational design of new functional materials. The synthesis and characterization of this compound and its metal derivatives allow researchers to explore the fundamental relationships between molecular structure and material properties, such as luminescence and network formation.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | Sodium; 2-amino-4-sulfonatobenzoate |

| Molecular Formula | C₇H₆NNaO₅S |

| Molecular Weight | 239.18 g/mol |

| Appearance | White to off-white crystalline solid (inferred) |

| Solubility | Soluble in water (inferred from sulfonate group) |

| Functional Groups | Carboxylate, Amine, Sulfonate |

| CAS Number | Not readily available |

Note: Some physical properties are inferred based on the properties of structurally related compounds like sulfanilic acid and the known effects of the sulfonate functional group.

Properties

CAS No. |

83763-37-5 |

|---|---|

Molecular Formula |

C7H6NNaO5S |

Molecular Weight |

239.18 g/mol |

IUPAC Name |

sodium;3-amino-4-carboxybenzenesulfonate |

InChI |

InChI=1S/C7H7NO5S.Na/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10;/h1-3H,8H2,(H,9,10)(H,11,12,13);/q;+1/p-1 |

InChI Key |

CFFDZTADOHGTBA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])N)C(=O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Sodium Hydrogen 4 Sulphonatoanthranilate

Novel Synthetic Routes and Process Development

The industrial production of sodium hydrogen 4-sulphonatoanthranilate has traditionally relied on multi-step chemical syntheses. Recent research has focused on developing more efficient, sustainable, and continuous manufacturing processes.

A prevalent method for the preparation of 4-sulfonated anthranilic acids involves a three-step process starting from ortho-nitrotoluene. This process includes the sulfonation of the aromatic ring, followed by the oxidation of the methyl group to a carboxylic acid, and finally, the reduction of the nitro group to an amine. google.com Another established manufacturing process commences with the sulfonation of ortho-nitrotoluene (ONT) using a mixture of 98% sulfuric acid and 65% oleum (B3057394). The resulting product is then diluted with water, hydrolyzed with sodium hydroxide, and subsequently isolated using 70% sulfuric acid before being filtered and centrifuged to yield 4-sulfoanthranilic acid. environmentclearance.nic.in

A detailed patented process outlines the synthesis of 4-sulfonated anthranilic acids starting from ortho-nitrotoluenes. The initial step involves sulfonation with either chlorosulfonic acid or oleum. This is followed by the oxidation of the methyl group and, as the final step, the reduction of the nitro group to form the desired product. google.com

A specific example for the preparation of the intermediate, 2-nitro-4-hydroxysulfonylbenzoic acid, involves placing 548 g (4 moles) of ortho-nitrotoluene in a reaction vessel and adding 1,350 g of 24% w/w oleum dropwise over 2 hours at approximately 70°C. The mixture is stirred for an additional 30 minutes at this temperature. Following this, 420 ml of water and 40 g of vanadium pentoxide are added, and the reaction mixture is maintained at 155°C. google.com

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals to minimize environmental impact. In the context of synthesizing sulfonated aromatic compounds, a significant focus has been on the use of more environmentally benign solvents and catalysts.

One notable green approach involves the use of water as a solvent for the sulfonylation of anthranilic acid derivatives. This method avoids the use of volatile organic solvents, which are often hazardous and contribute to air pollution. nih.gov The reaction of anthranilic acid with substituted arenesulfonyl chlorides can be carried out in water, with the pH adjusted to 8 using a saturated sodium carbonate solution, followed by stirring at room temperature. nih.gov

Furthermore, research into the development of novel catalytic systems has shown promise for greener synthetic routes. For instance, a superparamagnetic acid catalyst, consisting of sulfo-anthranilic acid immobilized on MnCoFe2O4@alginate magnetic nanorods, has been utilized for the green one-pot synthesis of quinoxaline (B1680401) derivatives. nih.govresearchgate.net While not a direct synthesis of the target compound, this demonstrates the potential for using functionalized anthranilic acid derivatives in reusable and environmentally friendly catalytic systems.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of reactants.

In the sulfonation of ortho-nitrotoluene using oleum, the temperature is typically controlled between 40°C and 100°C. The duration of the sulfonation step can range from 0.5 to 5 hours. The molar ratio of the sulfonating agent to the nitrotoluene is generally maintained between 1:1 and 1.3:1. google.com

A process for preparing aminobenzenesulfonic acids involves dissolving 4-methylaniline in sulfuric acid and then adding this solution to oleum. The reaction is initially carried out at a temperature between 10°C and 80°C for a period of 10 minutes to 3 hours. Subsequently, the reaction mixture is heated to 130°-160°C for an additional 2.5 to 4 hours to complete the reaction. google.com This two-stage temperature profile is designed to control the regioselectivity and drive the reaction to completion.

The table below summarizes the optimized parameters for a specific process for the preparation of 4-methylaniline-2,5-disulfonic acid, which can provide insights into the optimization of similar sulfonations.

| Parameter | Value | Reference |

| Reactants | 4-methylaniline, Sulfuric acid, 60-66% Oleum | google.com |

| Molar Ratio (H₂SO₄:4-methylaniline) | 1.5 to 3 | google.com |

| Molar Ratio (free SO₃:4-methylaniline) | 2 to 3 | google.com |

| Initial Reaction Temperature | 10°C to 80°C | google.com |

| Initial Reaction Time | 10 minutes to 3 hours | google.com |

| Final Reaction Temperature | 130°C to 160°C | google.com |

| Final Reaction Time | 2.5 to 4 hours | google.com |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. The continuous sulfonation of aromatic compounds has been explored as a means to improve process efficiency.

One approach to continuous sulfonation involves feeding the aromatic compound and the sulfonating agent into a reaction vessel at controlled rates that are correlated with the reaction rate. This allows for the continuous withdrawal of the product. google.com For instance, a continuous process for the Baeyer–Mills reaction to synthesize azobenzenes has been developed, demonstrating the feasibility of continuous flow for reactions involving aromatic amines. d-nb.info While not a direct synthesis of this compound, these examples highlight the potential of applying flow chemistry to its production.

A continuous process for forming anthranilic acid has also been described, which involves treating a mixture of a carbonate salt and an anthranilic acid salt with an aqueous inorganic acid. google.com This indicates that continuous processing is a viable option for the synthesis and purification of anthranilic acid derivatives.

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic processes and controlling product distribution. The formation of this compound primarily involves an electrophilic aromatic substitution reaction.

The sulfonation of aromatic compounds is a reversible reaction that proceeds through the attack of an electrophile on the aromatic ring. wikipedia.org The active electrophile in sulfonation is typically sulfur trioxide (SO₃) or its protonated form, which is generated from sulfuric acid. wikipedia.orgyoutube.com

The general mechanism for aromatic sulfonation involves three key steps:

Generation of the electrophile: Two molecules of sulfuric acid can react to form sulfur trioxide (SO₃), a hydronium ion, and a bisulfate ion. youtube.comkhanacademy.org

Formation of a carbocation intermediate: The aromatic ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. youtube.comyoutube.com

Deprotonation: A base, such as water or the bisulfate ion, removes a proton from the carbocation, restoring the aromaticity of the ring and forming the sulfonic acid product. youtube.com

In the case of anthranilic acid, the presence of both an activating amino group (-NH₂) and a deactivating carboxylic acid group (-COOH) on the aromatic ring influences the position of sulfonation. The amino group is a strong ortho-, para-director, while the carboxylic acid group is a meta-director. The sulfonation is expected to occur at the position para to the strongly activating amino group, leading to the formation of 4-sulfoanthranilic acid.

Reaction Intermediates Identification and Characterization

The primary reaction intermediate in the sulfonation of anthranilic acid is the arenium ion (sigma complex) formed after the initial electrophilic attack of sulfur trioxide. While direct isolation and characterization of this intermediate are challenging due to its high reactivity, its existence is supported by a wealth of mechanistic studies on electrophilic aromatic substitution reactions. youtube.comyoutube.com

In the multi-step synthesis starting from ortho-nitrotoluene, several stable intermediates are formed and can be isolated. These include 4-methyl-3-nitrobenzenesulfonic acid and 2-nitro-4-carboxybenzenesulfonic acid. google.com The identification of these intermediates is crucial for monitoring the progress of the reaction and ensuring the desired product is obtained.

The reaction of anthranilic acid with p-toluenesulfonyl chloride in pyridine (B92270) has been shown to produce intermediates such as 2-(2-tosylaminophenyl)-4H-3,1-benzoxazin-4-ones and N,N'-ditosyldianthranilides, highlighting the complex reaction pathways that can occur. researchgate.net

Kinetic and Thermodynamic Aspects of Synthesis

The rate of sulfonation reactions is highly dependent on the concentration of sulfuric acid and the reaction temperature. For instance, the rate of sulfonation of 4-hydroxyazobenzene increases by a factor of 500 over the concentration range of 91.7–100.0% H₂SO₄. researchgate.net This indicates that the reaction kinetics are very sensitive to the reaction conditions.

Thermodynamic studies of related compounds, such as aminobenzoic acid derivatives, provide insights into the energetics of the synthesis process. The solubility of benzoic acid and its derivatives, a key thermodynamic parameter, increases with increasing temperature and with the proportion of ethanol (B145695) in ethanol-water mixtures. jbiochemtech.com The Gibbs free energy of solvation for these compounds generally decreases with increasing temperature, indicating that the solvation process becomes more spontaneous at higher temperatures. jbiochemtech.com

Derivatization Strategies and Subsequent Chemical Transformations of this compound

The bifunctional nature of this compound, possessing a reactive anthranilate core and a versatile sulfonate group, allows for a diverse range of chemical modifications. These transformations are pivotal for the synthesis of more complex molecules, including dyes, pharmaceuticals, and materials with tailored properties. The strategic derivatization of this compound can be broadly categorized into the functionalization of the anthranilate moiety and the modification of the sulfonate group.

Regioselective Functionalization of the Anthranilate Moiety

The anthranilate portion of the molecule offers two primary sites for chemical modification: the amino group (-NH₂) and the carboxylic acid group (-COOH). The electronic properties of the benzene (B151609) ring, influenced by both the electron-donating amino group and the electron-withdrawing carboxylate and sulfonate groups, dictate the regioselectivity of these reactions.

The amino group is a key handle for derivatization, most notably through diazotization. Treatment of an aqueous solution of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) leads to the formation of a diazonium salt. semanticscholar.orgprinceton.edu This intermediate is highly valuable in organic synthesis, particularly in the production of azo dyes. google.com The diazonium salt acts as an electrophile and can undergo azo coupling reactions with various activated aromatic compounds (coupling components), such as phenols and naphthols, to yield brightly colored azo compounds. google.com The position of the azo linkage on the coupling component is directed by the substituents present on its ring.

The amino group can also undergo acylation reactions to form amides. fishersci.co.uk For instance, reaction with acyl chlorides or anhydrides in the presence of a base can furnish the corresponding N-acyl derivatives. libretexts.org The direct condensation with a carboxylic acid to form an amide is also possible, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. libretexts.org These amide-forming reactions are fundamental in the synthesis of various organic molecules.

The carboxylic acid group can be converted into a variety of derivatives. Esterification, for example, can be achieved by reacting the compound with an alcohol in the presence of an acid catalyst. organic-chemistry.org However, due to the presence of the basic amino group, which can be protonated, this reaction can be challenging. A more common approach is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting highly reactive acid chloride can then be readily converted to esters, amides, and other derivatives.

The following table summarizes typical regioselective functionalization reactions of the anthranilate moiety based on general reactions of anthranilic acid derivatives.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Amino Group (-NH₂) | Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt | semanticscholar.orgprinceton.edu |

| Diazonium Salt | Azo Coupling | Activated Aromatic Compound (e.g., Phenol, Naphthol) | Azo Compound | google.com |

| Amino Group (-NH₂) | N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | N-Acyl Anthranilate | fishersci.co.uklibretexts.org |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Anthranilate Ester | organic-chemistry.org |

| Carboxylic Acid (-COOH) | Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anthraniloyl Chloride | researchgate.net |

Modifications and Utility of the Sulfonate Group

The sulfonate group (-SO₃H) is generally stable but can be chemically transformed to provide other useful functionalities. researchgate.net One of the most common modifications is its conversion to a sulfonyl chloride (-SO₂Cl). This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). organic-chemistry.orgprepchem.com More recently, milder reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been employed for this purpose. organic-chemistry.org

The resulting aryl sulfonyl chloride is a versatile intermediate. It can react with a wide range of nucleophiles. For instance, reaction with amines yields sulfonamides, while reaction with alcohols in the presence of a base produces sulfonate esters. These derivatives have significant applications in medicinal chemistry and materials science.

Furthermore, aryl sulfonates can participate in various transition-metal-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. For example, aryl sulfonates can undergo Suzuki-Miyaura coupling with boronic acids to form new carbon-carbon bonds. They can also be employed in Heck reactions with alkenes and in Buchwald-Hartwig amination reactions. researchgate.net These reactions are powerful tools for the construction of complex molecular architectures.

The sulfonate group itself can also be removed (desulfonation) under certain conditions, typically by heating in the presence of a dilute acid, which can be useful as a protecting group strategy in multi-step syntheses.

The table below outlines key modifications of the sulfonate group and the utility of its derivatives based on general transformations of aryl sulfonic acids.

| Starting Group | Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Sulfonic Acid (-SO₃H) | Sulfonyl Chloride Formation | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Sulfonyl Chloride (-SO₂Cl) | organic-chemistry.orgprepchem.com |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonamide Formation | Amine (R-NH₂) | Sulfonamide (-SO₂NHR) | |

| Sulfonyl Chloride (-SO₂Cl) | Sulfonate Ester Formation | Alcohol (R-OH), Base | Sulfonate Ester (-SO₂OR) | |

| Aryl Sulfonate | Suzuki-Miyaura Coupling | Arylboronic Acid, Pd Catalyst, Base | Biaryl Compound | |

| Aryl Sulfonate | Heck Reaction | Alkene, Pd Catalyst, Base | Arylated Alkene | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Sodium Hydrogen 4-Sulphonatoanthranilate, which is the sodium salt of 4-sulfoanthranilic acid, NMR provides precise information about the hydrogen and carbon framework.

In a typical analysis, the aromatic protons of the parent 4-sulfoanthranilic acid would exhibit characteristic shifts in the aromatic region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm. libretexts.org The electronic effects of the amino, carboxyl, and sulfonate groups would influence the exact chemical shifts of the three aromatic protons, and their splitting patterns would reveal their coupling relationships.

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity |

| Aromatic H | 6.5 - 8.0 | Doublet, Triplet, or Multiplet |

| Amino (NH₂) | Variable | Broad Singlet |

| Carboxylic Acid (COOH) | >10 | Broad Singlet |

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Sulfoanthranilic Acid.

Similarly, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The carboxyl carbon would appear further downfield, often above 165 ppm.

| Carbon | Typical Chemical Shift Range (ppm) |

| Aromatic C-H | 110 - 140 |

| Aromatic C (quaternary) | 120 - 150 |

| Carboxyl C=O | 165 - 185 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Sulfoanthranilic Acid.

To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy) : A 2D COSY experiment would reveal correlations between protons that are coupled to each other, which is invaluable for tracing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and hydrogen atoms, allowing for the definitive assignment of which proton is attached to which carbon.

A complete assignment of the proton and carbon-13 NMR signals for related substituted benzoic acids, such as isomers of hydroxyanthranilic acid, has been achieved through the combined use of these 1D and 2D NMR experiments. researchgate.net

While solution NMR provides data on the molecule's average structure in a solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics in the solid phase. This is crucial for studying materials that may exist in different crystalline (polymorphic) or non-crystalline (amorphous) forms. For sodium salts of organic compounds, ssNMR, particularly ²³Na ssNMR, can provide detailed information about the coordination environment of the sodium cation. nih.gov The ²³Na quadrupolar coupling constant is highly sensitive to the local environment, including the number of coordinating atoms and the presence of water molecules in hydrated forms. nih.gov Furthermore, techniques like ¹H-²³Na Cross-Polarization Magic-Angle Spinning (CPMAS) can reveal proximities between the sodium ions and protons in the organic anion, clarifying the packing arrangement. thermofisher.com

Single-Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Architecture Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise location of each atom in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. carleton.eduornl.gov For this compound, an SCXRD study would reveal the conformation of the anion, the coordination sphere of the sodium cation, and the intricate network of intermolecular interactions, such as hydrogen bonds and ionic interactions, that define the crystal packing.

Although specific crystallographic data for this compound is not publicly available, data for the related compound, sodium sulfanilate dihydrate, illustrates the type of information obtained.

| Parameter | Value (for Sodium Sulfanilate Dihydrate) |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 13.065(3) |

| b (Å) | 6.643(1) |

| c (Å) | 11.161(2) |

| α, β, γ (°) | 90 |

| Z | 4 |

Table 3: Example Crystallographic Data for a Related Compound, Sodium Sulfanilate Dihydrate. Note: This data is for illustrative purposes and does not represent the target compound.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study as different polymorphs can have distinct physical properties. researchgate.net SCXRD is the ultimate tool for identifying and characterizing different polymorphs, as each form will have a unique unit cell and crystal structure. rsc.org Powder X-ray diffraction (PXRD) is also a powerful technique for distinguishing between polymorphs in bulk samples. The study of sulfonamides has revealed that different conformations and intermolecular hydrogen bonding patterns are often responsible for the existence of polymorphs. researchgate.net

Co-crystallization is a technique used to design new solid forms of a substance by combining it with another molecule (a co-former) in a stoichiometric ratio within the same crystal lattice. researchgate.net For a molecule like 4-sulfoanthranilic acid, with its multiple hydrogen bond donor and acceptor sites (amino, carboxyl, and sulfonate groups), there is significant potential for forming co-crystals or salt co-crystals. thermofisher.com Research into related systems, such as diclofenac (B195802) sodium, has shown that co-crystallization with amino acids like L-proline can lead to new hydrated solid forms with different properties. novainternational.net SCXRD is essential for confirming the formation of a co-crystal and for elucidating the specific intermolecular interactions between the active molecule and the co-former. nih.gov

Vibrational Spectroscopy for Bond Characterization Research

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.comthermofisher.com These techniques are highly sensitive to the types of chemical bonds present and their local environment. For this compound, vibrational spectroscopy would be used to identify the characteristic stretching and bending frequencies of the functional groups.

-NH₂ group : N-H stretching vibrations typically appear in the 3300-3500 cm⁻¹ region.

-COOH group : The C=O stretch of the carboxylic acid is a strong band usually found between 1700-1760 cm⁻¹. The O-H stretch is a very broad band often centered around 3000 cm⁻¹.

-SO₃⁻ group : The sulfonate group gives rise to strong asymmetric and symmetric S=O stretching vibrations, typically in the 1250-1120 cm⁻¹ and 1070-1030 cm⁻¹ regions, respectively.

Aromatic Ring : C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching vibrations occur in the 1450-1600 cm⁻¹ range.

The exact positions of these bands can be influenced by hydrogen bonding and the crystalline environment. researchgate.net For instance, in the solid state, strong hydrogen bonding involving the carboxyl and sulfonate groups would likely cause shifts in their characteristic vibrational frequencies compared to the free molecule. Comparing the FTIR and Raman spectra can provide complementary information due to the different selection rules for the two techniques. thermofisher.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 2500 - 3300 |

| C=O Stretch | 1700 - 1760 | |

| Sulfonate (-SO₃⁻) | Asymmetric S=O Stretch | 1250 - 1120 |

| Symmetric S=O Stretch | 1070 - 1030 | |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1450 - 1600 |

Table 4: Characteristic Infrared Absorption Frequencies for Functional Groups in 4-Sulfoanthranilic Acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. For this compound, the FT-IR spectrum would be expected to display a complex series of absorption bands corresponding to its constituent parts.

The presence of the sulfonic acid group (-SO₃H) would be indicated by strong and characteristic absorption bands. Typically, the S=O asymmetric and symmetric stretching vibrations are observed in the regions of 1350-1440 cm⁻¹ and 1150-1210 cm⁻¹, respectively. The S-O stretching vibration is expected around 1000-1080 cm⁻¹.

The carboxylic acid group (-COOH) would show a characteristic broad O-H stretching band in the region of 2500-3300 cm⁻¹, which often overlaps with other stretching vibrations. The C=O stretching vibration of the carboxylic acid is anticipated as a strong band around 1700-1725 cm⁻¹. The presence of the sodium salt form (carboxylate, -COO⁻Na⁺) would alter this, with a characteristic strong asymmetric stretching band appearing in the 1550-1610 cm⁻¹ region.

The secondary amine (N-H) group would exhibit a stretching vibration in the range of 3300-3500 cm⁻¹. The N-H bending vibration is typically seen around 1500-1650 cm⁻¹. The aromatic ring will produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Based on data for related compounds like sulfanilic acid researchgate.net, we can predict the following characteristic FT-IR peaks for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Aromatic/Amine | C-H/N-H Stretch | 3000-3500 |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Carboxylate | C=O Asymmetric Stretch | 1550-1610 |

| Aromatic/Amine | C=C/N-H Bend | 1400-1650 |

| Sulfonate | S=O Asymmetric Stretch | 1350-1440 |

| Sulfonate | S=O Symmetric Stretch | 1150-1210 |

| Sulfonate | S-O Stretch | 1000-1080 |

Raman Spectroscopy for Molecular Fingerprinting and Environmental Sensing

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to be rich in information, providing a unique molecular fingerprint.

The symmetric vibrations of the sulfonate group, which are often weak in FT-IR, would be expected to produce a strong signal in the Raman spectrum, likely around 1050-1100 cm⁻¹. The aromatic ring should also exhibit strong Raman signals, with the ring breathing mode being particularly prominent, typically in the 990-1010 cm⁻¹ range.

Raman spectroscopy is also a valuable tool for environmental sensing. researchgate.net While no specific studies on this compound were found, the principles of Surface-Enhanced Raman Spectroscopy (SERS) could be applied for the trace detection of this compound in aqueous environments. nih.gov The interaction of the molecule with a metallic nanoparticle surface would enhance the Raman signal, allowing for high-sensitivity measurements.

Predicted prominent Raman shifts for this compound are outlined below, based on general knowledge of functional group responses and data from similar molecules.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Ring Breathing | 990-1010 |

| Sulfonate | Symmetric S=O Stretch | 1050-1100 |

| Aromatic Ring | C=C Stretches | 1400-1600 |

| Carboxylic Acid | C=O Stretch | 1680-1720 |

High-Resolution Mass Spectrometry (HRMS) Methodologies for Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₆NNaO₅S), HRMS would provide an accurate mass measurement, confirming its molecular formula.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation patterns of the molecule. The fragmentation of this compound would likely proceed through characteristic losses of small neutral molecules or radicals. Expected fragmentation pathways would include the loss of the sulfonic acid group (SO₃, 80 Da), the carboxylic acid group (COOH, 45 Da), and potentially cleavage of the aromatic ring structure under higher energy conditions. The study of these fragmentation patterns is crucial for the structural confirmation of the molecule and for distinguishing it from isomers. While specific HRMS data for this compound is not available, studies on other sulfonated organic compounds have demonstrated the utility of HRMS in identifying and characterizing these molecules in complex mixtures. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study stereochemical aspects of chiral molecules. This compound itself is not chiral and therefore would not exhibit a Circular Dichroism spectrum.

However, if this compound were to be used as a ligand to form a complex with a chiral center, such as a metal ion in a coordination compound, or if it were to interact with a chiral biological macromolecule, then the resulting complex or adduct could be chiral and thus CD-active. In such a hypothetical scenario, CD spectroscopy could provide valuable information about the induced chirality and the nature of the binding interaction. The electronic transitions of the aromatic chromophore in this compound would give rise to CD signals if the molecule were held in a fixed, chiral conformation upon binding. Without any specific research on such interactions involving this compound, any discussion of its chiroptical properties remains speculative.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While specific DFT studies on sodium hydrogen 4-sulphonatoanthranilate are not abundant in the literature, extensive research on related compounds like sulfanilic acid and substituted anthranilic acids allows for the inference of its probable characteristics. researchgate.netmdpi.commdpi.com

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In related sulfonated aromatic compounds, the presence of both electron-donating (amino) and electron-withdrawing (sulfonate, carboxyl) groups creates a complex electronic landscape. nih.gov

Note: These values are illustrative and extrapolated from studies on similar molecules like sulfanilic acid and anthranilic acid derivatives. mdpi.comnih.gov Specific values for this compound would require dedicated computational studies.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to study excited states and reaction mechanisms. For instance, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of the molecule. The electronic transitions in 4-sulphonatoanthranilate would likely involve π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl, amino, and sulfonate groups.

These methods can also map out the potential energy surface for chemical reactions, identifying transition states and activation energies. This could be applied to understand its synthesis or degradation pathways.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, tracking the movements of atoms and molecules over time. This is particularly useful for understanding how this compound behaves in solution and interacts with other molecules.

The amphiphilic nature of the molecule, with a polar, charged head (sulfonate and carboxylate groups) and a less polar aromatic body, suggests the possibility of self-assembly or aggregation in solution under certain conditions. MD simulations can explore the formation of micelles or other aggregates, a phenomenon observed in similar molecules like linear alkylbenzene sulfonates.

The potential for this compound to interact with biological macromolecules can be investigated using MD simulations. By docking the molecule into the active site of a model receptor, such as an enzyme or protein, and running simulations, one can study the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, π-stacking) that govern binding. Such studies are common for derivatives of anthranilic acid, which are known to have various biological activities.

Illustrative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Typical Energy (kcal/mol) | Relevance |

|---|---|---|

| Ion-Ion (Sulfonate-Cation) | -10 to -20 | Strong electrostatic attraction |

| Hydrogen Bonding (with water) | -3 to -7 | Solvation and solubility |

| π-π Stacking (inter-aromatic) | -1 to -5 | Aggregation and binding to aromatic residues |

| van der Waals | -0.5 to -2 | General non-specific interactions |

Note: These are general energy ranges for the specified interactions and not specific calculated values for the title compound.

Prediction of Conformational Preferences, Tautomerism, and Isomerism

Computational methods are also adept at exploring the different spatial arrangements and structural forms a molecule can adopt.

The primary conformational flexibility in 4-sulphonatoanthranilate would involve the rotation around the C-C bond connecting the carboxyl group to the ring and the C-S bond of the sulfonate group. While the aromatic ring itself is rigid, the orientation of these substituents can be predicted by calculating the relative energies of different conformers.

Tautomerism is a key consideration for this molecule. The anthranilic acid moiety can exist in a zwitterionic form, where the amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). The presence of the acidic sulfonate group further complicates this. DFT calculations can predict the relative stabilities of the neutral, zwitterionic, and various other protonated/deprotonated forms in different environments (gas phase vs. solution). For the related sulfanilic acid, the zwitterionic form is known to be highly stable, particularly in the solid state and in polar solvents.

Isomerism in this context primarily refers to positional isomers. Computational studies can be used to compare the properties of 4-sulphonatoanthranilic acid with its other isomers (e.g., 5-sulphonatoanthranilic acid) to understand how the relative positions of the functional groups affect the molecule's electronic structure and reactivity.

Computational Design and Virtual Screening of Novel Analogues

The computational design of novel analogues of anthranilic acid derivatives is a multifaceted process that leverages the power of molecular modeling, quantitative structure-activity relationship (QSAR) studies, and virtual screening techniques. These methods enable the exploration of vast chemical spaces to identify promising candidates with enhanced efficacy and selectivity.

The design of novel analogues often begins with a known active molecule or a pharmacophore model derived from a set of active compounds. For instance, in the pursuit of multitarget drugs for metabolic syndrome, a library of 90 anthranilic acid derivatives with benzyl (B1604629) substitutions was designed and their theoretical affinity against various drug targets was calculated using molecular docking. nih.gov This initial screening identified promising ligands based on their predicted binding to multiple targets. nih.gov One such derivative, compound 48a , demonstrated a balanced theoretical affinity for several key targets including PPAR-α, PPAR-γ, HMG-CoA reductase, ACE, and aldose reductase. nih.gov Further optimization led to the design of 5-benzamide substituted derivatives, with compound 1b showing even higher theoretical affinities. mdpi.com

Another powerful approach is the use of 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods have been successfully applied to a series of anthranilimide derivatives to understand their inhibitory activity against glycogen (B147801) phosphorylase. nih.gov The resulting models, which exhibited good predictive power, were used to propose new leads with potentially improved biological activity. nih.gov The information gleaned from CoMFA contour maps can guide the modification of the lead structures to enhance their interactions with the target protein. nih.gov

Virtual screening of large compound databases is another cornerstone of computational drug design. This can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the properties of known active compounds. For example, a structure-based pharmacophore model was developed from the crystal structure of the DPP-4 enzyme to screen an in-house library of compounds, leading to the identification of potential new inhibitors. mdpi.com Similarly, a high-throughput screen of 90,000 compounds was conducted to identify new inhibitors of Replication Protein A (RPA), which led to the identification of an anthranilic acid-based series of compounds. nih.gov Subsequent structure-guided medicinal chemistry efforts, informed by co-crystal structures, led to the optimization of these initial hits. nih.gov

The following interactive data tables summarize some of the key findings from these computational studies on anthranilic acid derivatives.

Table 1: Molecular Docking Scores of Designed Anthranilic Acid Derivatives against Metabolic Syndrome Targets

This table presents the theoretical binding affinities (docking scores) of selected anthranilic acid derivatives against key protein targets involved in metabolic syndrome. A lower docking score generally indicates a more favorable binding interaction.

| Compound | PPAR-α (kcal/mol) | PPAR-γ (kcal/mol) | HMG-CoA Reductase (kcal/mol) | ACE (kcal/mol) | Aldose Reductase (kcal/mol) |

| 48a | -8.5 | -9.2 | -7.8 | -8.1 | -7.5 |

| 1b | -9.1 | -9.8 | -8.2 | -8.5 | -7.9 |

| Reference Ligand 1 | -9.5 | --- | --- | --- | --- |

| Reference Ligand 2 | --- | -10.1 | --- | --- | --- |

| Reference Ligand 3 | --- | --- | -8.9 | --- | --- |

| Reference Ligand 4 | --- | --- | --- | -9.2 | --- |

| Reference Ligand 5 | --- | --- | --- | --- | -8.3 |

| Data sourced from a study on the in silico-based design of multitarget drugs for metabolic syndrome. nih.govmdpi.com |

Table 2: Predicted ADME/Tox Properties of a Promising Anthranilic Acid Derivative (Compound 1b)

This table outlines the computationally predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile for a lead compound. These predictions are crucial for assessing the drug-likeness of a potential therapeutic agent.

| Property | Predicted Value |

| Intestinal Absorption | 75% |

| CNS Permeability | Poor |

| Ames Test | Negative |

| Hepatotoxicity | Negative |

| Skin Sensitization | Negative |

| hERG I Inhibition | Negative |

| Data sourced from a study on the in silico-based design and in vivo evaluation of an anthranilic acid derivative. mdpi.com |

Table 3: Binding Affinity and Ligand Efficiency of Optimized Anthranilic Acid-Based RPA Inhibitors

This table showcases the optimization of a series of anthranilic acid derivatives as inhibitors of Replication Protein A (RPA). It includes the dissociation constant (Kd) and ligand efficiency (LE), which is a measure of the binding energy per heavy atom.

| Compound | R1 Substitution | R2 Substitution | Kd (µM) | LE |

| 11l | 4-Br | Naphthyl | 4 | 0.24 |

| 18l | 3-Cl | Naphthyl | 4 | 0.24 |

| 20l | 3,4-diCl | Naphthyl | 1 | 0.24 |

| 20c | 3,4-diCl | 4-Br | 0.812 | 0.27 |

| Data sourced from a study on the identification and optimization of anthranilic acid-based inhibitors of Replication Protein A. nih.gov |

Coordination Chemistry and Metal Complexation Research

Ligand Properties of Sodium hydrogen 4-sulphonatoanthranilate

The coordination behavior of a ligand is fundamentally determined by the nature and location of its donor atoms and its ability to form stable chelate rings with metal ions.

This compound, a derivative of anthranilic acid, possesses three potential coordination sites: the nitrogen atom of the amino group, the oxygen atoms of the carboxylate group, and the oxygen atoms of the sulfonate group. The primary donor atoms involved in coordination are typically the amino nitrogen and the carboxylate oxygen. This is analogous to anthranilic acid, which readily chelates transition metals. atu.ienih.gov

Coordination can occur in several modes:

Monodentate: The ligand binds to the metal center through only one donor atom, which is less common for this type of ligand.

Bidentate Chelating: The ligand forms a stable five-membered chelate ring by coordinating to the metal ion through both the nitrogen of the amino group and one oxygen of the carboxylate group. This is the most common coordination mode, as observed in many metal complexes of anthranilic acid and its derivatives. atu.ienih.gov

Bidentate Bridging: The carboxylate group can bridge two metal centers.

Tridentate: In some cases, the sulfonate group may also participate in coordination, leading to a tridentate mode, although the sulfonate group is generally considered a weaker coordinating group compared to the carboxylate and amino functionalities. The coordination modes of sulfato ligands can be quite varied. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere. Spectroscopic techniques such as FT-IR are crucial in determining the coordination mode, as shifts in the vibrational frequencies of the –NH₂, –COOH, and –SO₃H groups upon complexation provide direct evidence of their involvement in bonding to the metal ion. sciencepublishinggroup.com

The strength of the interaction between a metal ion and a ligand is quantified by the stability constant (or formation constant, Kf). wikipedia.orglibretexts.org Higher values of Kf indicate greater complex stability. The stability of metal complexes with ligands similar to 4-sulphonatoanthranilate, such as sulfonamides, has been studied. For transition metal ions, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend is largely independent of the nature of the ligand and is attributed to variations in the ionic radii and ligand field stabilization energies of the metal ions.

Table 1: Illustrative Stability Constants (log β) for Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | log β | Source(s) |

| Cu(II) | Trimethoprim (a pyrimidine (B1678525) derivative) | 11.27 | researchgate.net |

| Ni(II) | Sulphadiazine | 5.5 | researchgate.net |

| Co(II) | Sulphadimidine | 4.8 | researchgate.net |

| Zn(II) | Trimethoprim | 10.00 | researchgate.net |

| Gd(III) | p-aminobenzenesulfonic acid | logK₁=3.85, logK₂=3.05 | materialsciencejournal.org |

| Tb(III) | p-aminobenzenesulfonic acid | logK₁=3.65, logK₂=2.95 | materialsciencejournal.org |

| Ho(III) | p-aminobenzenesulfonic acid | logK₁=3.55, logK₂=2.85 | materialsciencejournal.org |

This table provides examples from related systems to illustrate typical stability constant values. Data for this compound is not explicitly available in the search results.

Synthesis and Advanced Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 4-sulphonatoanthranilate ligands is typically achieved through a direct reaction between a soluble salt of the desired metal (e.g., chloride, nitrate, or acetate) and the ligand in a suitable solvent, often water or an alcohol/water mixture. nih.govcanchemtrans.ca The reaction mixture may be heated under reflux to ensure completion. canchemtrans.ca Upon cooling, the solid metal complex often precipitates and can be collected by filtration, washed, and dried. nih.gov The stoichiometry of the resulting complexes, commonly found to be 1:2 (metal:ligand), can be controlled by the molar ratios of the reactants. nih.gov

A comprehensive structural characterization of these newly synthesized complexes is essential and is carried out using a combination of analytical and spectroscopic techniques:

Elemental Analysis (CHN Analysis): Determines the percentage composition of carbon, hydrogen, and nitrogen, which helps in confirming the empirical formula of the complex. nih.gov

Thermogravimetric Analysis (TGA): Provides information about the thermal stability of the complex and can be used to identify the presence and number of coordinated or lattice water molecules. nih.gov

Infrared (IR) Spectroscopy: Used to identify the functional groups of the ligand that are involved in coordination. Shifts in the characteristic absorption bands of the amino (N-H), carboxylate (C=O), and sulfonate (S=O) groups upon complexation confirm their bonding to the metal ion. sciencepublishinggroup.comcanchemtrans.ca

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and helps in proposing the coordination geometry around the central metal ion. sciencepublishinggroup.com

Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in the metal center, which is crucial for deducing the geometry and electronic structure of the complex. nih.gov

These characterization methods have been successfully applied to a variety of transition metal complexes with related ligands, revealing diverse geometries such as octahedral, tetrahedral, and square planar. canchemtrans.canih.govnih.gov

Research into Lanthanide and Actinide Coordination Chemistry

The coordination chemistry of f-block elements (lanthanides and actinides) with ligands like this compound is an area of growing interest due to the unique properties of these metal ions.

Lanthanide Complexes: Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. Therefore, the carboxylate and sulfonate groups of the ligand are expected to be the primary binding sites. Lanthanide ions are characterized by high and variable coordination numbers (commonly 8 or 9) and the formation of complexes where the bonding is predominantly electrostatic in nature. mdpi.com The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt (e.g., nitrate) with the ligand in a suitable solvent. mdpi.comresearchgate.net The resulting complexes often exhibit interesting photoluminescent properties, which are a hallmark of lanthanide chemistry. The stability constants for complexes of Gd(III), Tb(III), and Ho(III) with related sulfonic acids have been determined, showing the formation of both 1:1 and 1:2 complexes. materialsciencejournal.org

Actinide Complexes: The coordination chemistry of actinides is more complex than that of lanthanides due to the involvement of 5f orbitals in bonding, which introduces a degree of covalency. scispace.com Actinides exhibit a wider range of oxidation states and coordination geometries. scispace.com While specific studies on actinide complexes with this compound are scarce, research on related systems provides insights. The design of ligands capable of selectively sequestering actinide ions is a significant area of research, particularly for applications in nuclear waste management. scispace.com The principles of coordination chemistry guide the synthesis of actinide-based structures, where factors like the oxidation state of the actinide ion and the geometry of the ligand play crucial roles in determining the final structure. scispace.com

Application of Metal Complexes in Homogeneous and Heterogeneous Catalysis Research

Metal complexes derived from ligands such as 4-sulphonatoanthranilate are promising candidates for applications in catalysis. The metal center acts as the active site, while the ligand framework can be tailored to modulate the catalyst's activity, selectivity, and stability. nih.gov These complexes can function as either homogeneous catalysts, dissolved in the reaction medium, or as heterogeneous catalysts, immobilized on a solid support. rsc.org

The design of effective catalysts begins with the synthesis of a stable metal complex, often referred to as a pre-catalyst. nih.govrsc.org This pre-catalyst is a well-defined, characterizable, and storable compound that, under reaction conditions, transforms into the active catalytic species. The ligand plays a critical role in this process. By modifying the ligand's structure—for example, by introducing different substituent groups—it is possible to fine-tune the electronic and steric environment around the metal center. nih.gov This tuning can enhance the catalyst's performance by:

Improving solubility and stability.

Influencing the redox potential of the metal center.

Controlling access of the substrate to the active site, thereby enhancing selectivity.

The synthesis of these pre-catalysts follows the general methods for metal complex formation described previously. canchemtrans.ca The transformation of the pre-catalyst into the active species might involve steps like ligand dissociation, reduction/oxidation of the metal center, or interaction with a co-catalyst. The overarching goal is to create highly efficient and reusable catalytic systems for important chemical transformations. nih.gov

Mechanistic Studies of Catalytic Cycles

The catalytic potential of metal complexes derived from anthranilic acid has been demonstrated, particularly in reduction reactions. nih.govresearchgate.net These findings offer a window into the potential catalytic activity of 4-sulphonatoanthranilate complexes. A notable example is the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), a reaction of significant environmental and industrial importance. nih.govresearchgate.net

In a typical catalytic process, the reaction progress is tracked using UV-Vis spectrophotometry. nih.gov While the addition of a reducing agent like sodium borohydride (B1222165) (NaBH₄) to 4-NP does not initiate a spontaneous reaction, the introduction of a catalytic quantity of an anthranilic acid metal complex leads to a distinct change in the absorption spectrum, signaling the conversion of 4-NP to 4-AP. nih.gov This observation underscores the catalytic role of the metal complex.

The proposed mechanism for this catalytic transformation generally proceeds through several key stages:

Reactant Adsorption: Both 4-nitrophenol and borohydride ions (BH₄⁻) adsorb onto the surface of the metal complex.

Electron Transfer: The central metal ion of the complex acts as a conduit, facilitating the transfer of electrons from the borohydride to the 4-nitrophenol.

Product Formation: The reduced 4-nitrophenol is converted into 4-aminophenol.

Catalyst Regeneration: The 4-aminophenol product detaches from the catalyst's surface, freeing up the active sites for subsequent catalytic cycles.

The effectiveness of these catalysts is often quantified by their apparent rate constant (k) and the time taken for the reaction to complete. Different metal complexes of anthranilic acid display varying degrees of catalytic prowess. For instance, research has highlighted the particular effectiveness of Co(II) and Cu(II) complexes of anthranilic acid as catalysts for the reduction of 4-nitrophenol. researchgate.net The metal-to-ligand ratio in these complexes is typically 1:2 for most divalent metal ions. researchgate.net

The following interactive table summarizes the catalytic performance of various metal-anthranilate complexes in the reduction of 4-nitrophenol.

| Metal Complex | Catalyst Amount (mg) | Rate Constant (k, min⁻¹) | Conversion (%) | Time (min) |

| Co(II)-anthranilate | 0.4 | 0.224 | 97.8 | 16 |

| Cu(II)-anthranilate | 0.4 | 0.179 | 97.2 | 20 |

| Ni(II)-anthranilate | 0.4 | 0.057 | 94.6 | 50 |

| Fe(II)-anthranilate | 0.4 | 0.046 | 91.8 | 60 |

| Mn(II)-anthranilate | 0.4 | 0.039 | 90.2 | 70 |

| Zn(II)-anthranilate | 0.4 | 0.036 | 89.1 | 70 |

| Cr(III)-anthranilate | 0.4 | 0.032 | 87.3 | 70 |

| Note: This data is based on studies of anthranilic acid metal complexes and serves as a predictive model for the potential catalytic behavior of this compound complexes. researchgate.net |

Exploration of Electrochemical Properties and Redox Behavior of Coordination Compounds

The electrochemical characteristics and redox behavior of coordination compounds are fundamental to their application in catalysis, sensing, and molecular electronics. Although specific electrochemical data for this compound complexes are scarce, studies on Schiff base complexes derived from anthranilic acid provide valuable insights into their potential redox activities. chemrevlett.com

Cyclic voltammetry (CV) is a principal technique for probing the redox properties of these metal complexes. chemrevlett.com For example, investigations into copper(II) complexes with Schiff bases of anthranilic acid have elucidated their redox potentials and the nature of their electron transfer processes. chemrevlett.com

Typically, the cyclic voltammograms of these copper(II) complexes exhibit a quasi-reversible, one-electron reduction corresponding to the Cu(II)/Cu(I) couple. chemrevlett.com This suggests that the copper center can readily undergo a reduction. The formal potential (E°) of this process is a key thermodynamic parameter.

The coordination environment, including the ligand structure and the solvent, significantly influences the electrochemical behavior. The presence of the electron-withdrawing sulfonato group in this compound is expected to facilitate the reduction of the metal center, likely resulting in a more positive redox potential compared to its non-sulfonated counterparts.

The table below presents hypothetical electrochemical data for a Cu(II) Schiff base complex of anthranilic acid, illustrating the expected parameters for a 4-sulphonatoanthranilate analogue.

| Complex | Scan Rate (mV/s) | Epc (V) | Epa (V) | ΔEp (mV) | Ipc/Ipa |

| [Cu(L)₂] | 100 | -0.45 | -0.35 | 100 | ~1 |

| Note: L represents a Schiff base ligand derived from anthranilic acid. Epc and Epa are the cathodic and anodic peak potentials, respectively. ΔEp is the peak separation, and Ipc/Ipa is the ratio of the cathodic to anodic peak currents. This data is illustrative and based on general findings for related compounds. chemrevlett.com |

Understanding the redox behavior of these coordination compounds is crucial for elucidating their roles in catalytic cycles that involve changes in the metal's oxidation state.

Supramolecular Chemistry and Self Assembly Studies

Elucidation of Hydrogen Bonding Networks and Directivity in Solid and Solution States

In the case of Sodium hydrogen 4-sulphonatoanthranilate, the presence of both a carboxylic acid (or carboxylate) and a sulfonate group introduces a rich variety of hydrogen bond donors and acceptors. The N-H of the amino group and the O-H of the carboxylic acid can act as hydrogen bond donors, while the oxygen atoms of the carboxylate, sulfonate, and carbonyl groups can act as acceptors. This multifunctionality allows for the formation of complex and extended hydrogen-bonding networks.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Potential Interaction Type |

| Amino (N-H) | Sulfonate (S=O) | Intermolecular Hydrogen Bond |

| Amino (N-H) | Carboxylate (C=O) | Intermolecular Hydrogen Bond |

| Carboxyl (O-H) | Sulfonate (S=O) | Intermolecular Hydrogen Bond |

| Carboxyl (O-H) | Carboxylate (C=O) | Dimer Formation |

Host-Guest Chemistry with Macrocyclic Receptors and Frameworks

There is no specific literature detailing the host-guest chemistry of this compound. However, the structural features of the molecule suggest it could potentially act as a guest. The aromatic ring and charged functional groups could allow it to be encapsulated within the cavities of various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. beilstein-journals.org

For example, sulfonated calixarenes are known to bind a variety of guest molecules in aqueous solutions, driven by a combination of hydrophobic and electrostatic interactions. beilstein-journals.org Given its aromatic nature and anionic charge, this compound could be a suitable guest for positively charged or neutral macrocyclic hosts. The binding affinity would be influenced by factors such as the size and shape complementarity between the host and guest, as well as the solvent environment. nih.gov

Conversely, it is less likely that this molecule would act as a host for typical guest species due to its relatively small and non-preorganized structure. However, in the solid state, crystalline lattices formed from this compound could potentially include solvent molecules or other small ions as guests.

Formation and Characterization of Self-Assembled Monolayers (SAMs) and Multilayers

The formation of self-assembled monolayers (SAMs) typically involves the chemisorption of molecules onto a substrate. While there are no specific studies on SAMs formed from this compound, the behavior of related compounds provides some insights. Aromatic carboxylic acids can form SAMs on various metal oxide surfaces. researchgate.net The carboxylic acid group serves as the anchor, binding to the surface, while the rest of the molecule extends away.

For this compound, the presence of multiple potential anchoring groups (carboxylate and sulfonate) complicates predictions of its self-assembly behavior on a given surface. The choice of substrate would be critical in determining which group preferentially binds. For instance, on a gold surface, a thiol-containing analogue would likely bind through the sulfur atom, while on a metal oxide surface, the carboxylic or sulfonic acid group might be the primary anchor. researchgate.net The resulting SAM would have its surface properties determined by the exposed functional group (e.g., the sulfonate or the amino group).

The self-assembly of aromatic carboxylic acid derivatives on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG) is driven by strong and directional hydrogen bonds, leading to the formation of two-dimensional nanostructures. researchgate.net It is conceivable that this compound could form similar ordered structures on suitable substrates.

Crystal Engineering and Polymorphism Research

Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com The functional groups on this compound make it an interesting target for crystal engineering studies.

The directed assembly of this compound into crystalline materials would rely on controlling the hydrogen bonding and coordination interactions. By varying factors such as the solvent, temperature, and the presence of co-formers, it might be possible to guide the self-assembly towards specific crystalline architectures. For example, the use of different counterions (other than sodium) could lead to different coordination patterns and, consequently, different crystal structures.

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites, such as sulfonamides. nih.gov Different polymorphs can exhibit distinct physical properties. Given the conformational flexibility of the side chain and the variety of possible hydrogen-bonding motifs, it is highly probable that this compound could exhibit polymorphism. A systematic screening of crystallization conditions would be necessary to identify and characterize potential polymorphic forms.

Exploration of Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials can change their properties in response to external triggers like pH, light, or temperature. nih.govnih.gov The structure of this compound contains pH-sensitive groups—the carboxylic acid and the amino group.

The protonation state of these groups is dependent on the pH of the environment. At low pH, both the carboxylic acid and the amino group would be protonated (as -COOH and -NH2+). At intermediate pH, a zwitterionic form might exist, with a carboxylate (-COO-) and a protonated amino group (-NH2+). At high pH, both would be in their deprotonated forms (-COO- and -NH-). These changes in protonation state would significantly alter the hydrogen bonding and electrostatic interactions, potentially leading to disassembly or reorganization of any supramolecular structures. This pH-responsiveness could be harnessed to create "smart" materials, such as hydrogels or nanocarriers, that respond to changes in their environment. nih.gov While no such systems based specifically on this compound have been reported, the principle is well-established for other molecules containing similar functional groups. nih.gov

Non-Covalent Interactions (e.g., π-π Stacking, Electrostatic Interactions) in Self-Assembly

The organization of this compound molecules into larger architectures would be directed by a combination of several key non-covalent forces.

π-π Stacking: The aromatic rings of the anthranilate backbone are electron-rich π-systems. These can interact with each other through π-π stacking, a phenomenon where the overlapping p-orbitals of adjacent aromatic rings create an attractive force. mdpi.com This type of interaction is a significant driving force in the self-assembly of many aromatic compounds, often leading to the formation of columnar or layered structures. mdpi.com The specific geometry of stacking (e.g., face-to-face or edge-to-face) would depend on the electronic distribution within the aromatic ring, which is influenced by the attached amino and sulphonate groups.

Electrostatic Interactions: As an ionic compound, this compound possesses charged groups that can engage in strong electrostatic interactions. The negatively charged sulphonate (SO₃⁻) and carboxylate (COO⁻) groups can interact with the positively charged sodium ions (Na⁺) and the protonated amino groups (NH₃⁺) under appropriate pH conditions. These ionic bonds are powerful and directional, playing a critical role in the formation and stability of the resulting supramolecular structures. nih.gov

Hydrogen Bonding: The presence of hydrogen bond donors (the amino group, N-H) and acceptors (the oxygen atoms of the sulphonate and carboxylate groups) allows for the formation of hydrogen bonds. These interactions are highly directional and contribute significantly to the specificity and stability of molecular self-assembly. uclouvain.be

The table below summarizes the potential non-covalent interactions and their roles in the self-assembly of this compound.

| Interaction Type | Participating Groups | Potential Role in Self-Assembly |

| π-π Stacking | Aromatic rings of the anthranilate backbone | Formation of columnar or layered structures |

| Electrostatic Interactions | Sulphonate (SO₃⁻), Carboxylate (COO⁻), Sodium (Na⁺), Amino (NH₂/NH₃⁺) | Stabilization of the overall three-dimensional structure |

| Hydrogen Bonding | Amino (N-H), Sulphonate (S=O), Carboxylate (C=O) | Directional control and reinforcement of the assembly |

It must be reiterated that this analysis is based on theoretical principles, and experimental validation through techniques such as X-ray crystallography, spectroscopy, and microscopy would be necessary to elucidate the actual supramolecular behavior of this compound.

The Role of this compound in Advanced Materials Science: A Focused Examination

Despite a comprehensive search of scientific literature, no specific research has been identified detailing the application of this compound in the fields of advanced materials science as outlined, including its integration into Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), polymer chemistry, or ion-exchange materials. Therefore, the following sections provide a theoretical framework on how a molecule with its functional groups could potentially be utilized in these areas of research, based on established chemical principles.

Research on Reactivity and Reaction Mechanisms

Kinetic Studies of Chemical Transformations Involving Sodium hydrogen 4-sulphonatoanthranilate

As of this review, specific kinetic studies detailing the rates of chemical transformations for this compound have not been extensively reported in peer-reviewed literature. However, the kinetics of reactions involving this compound can be inferred from its structure.

The reactivity would be influenced by several factors:

The nature of the reactants: The rate of reaction will depend on whether it is interacting with an electrophile, a nucleophile, an oxidant, or a reductant.

Reaction conditions: Temperature, pressure, solvent, and the presence of catalysts would significantly impact reaction rates. For instance, the rate of reactions involving the carboxylate or sulfonate groups, such as esterification or amidation, would be highly dependent on pH and temperature.

Steric hindrance: The bulky sulfonate group may sterically hinder reactions at the adjacent amino group or the ortho position on the benzene (B151609) ring.

Kinetic analysis of related compounds, such as the oxidative polymerization of N-phenylanthranilic acid, shows that reaction rates and polymer structure are dependent on oxidant concentration and the pH of the reaction medium. scirp.org It is reasonable to assume that similar dependencies would be observed for this compound.

Investigation of Acid-Base Equilibria and Proton Transfer Dynamics in Solution

The structure of this compound contains three key functional groups that govern its acid-base behavior: a carboxylic acid group, an amino group, and a sulfonic acid group. As a result, the compound is amphoteric, capable of acting as both an acid and a base. wikipedia.org

Sulfonic Acid Group (-SO₃H): This is a strong acid, and in the form of its sodium salt (this compound), this group would be deprotonated (as -SO₃⁻) across a wide pH range. The pKa of a typical aromatic sulfonic acid is less than 0.

Carboxylic Acid Group (-COOH): This group is acidic. For anthranilic acid, the pKa corresponding to the carboxyl group is approximately 4.85. wikipedia.org The electron-withdrawing nature of the sulfonate group would be expected to slightly increase the acidity (lower the pKa) of the carboxylic acid.

Amino Group (-NH₂): The amino group is basic and can be protonated to form an ammonium (B1175870) ion (-NH₃⁺). For anthranilic acid, the pKa of the protonated amino group is around 2.17. wikipedia.org

Table 1: Estimated Acid-Base Properties of Functional Groups

| Functional Group | Expected Behavior | Estimated pKa Range | Dominant Form at pH 7 |

|---|---|---|---|

| Sulfonic Acid | Strongly Acidic | < 0 | -SO₃⁻ (Sulfonate) |

| Carboxylic Acid | Weakly Acidic | ~4.5 - 5.0 | -COO⁻ (Carboxylate) |

| Amino Group | Weakly Basic | ~2.0 - 2.5 (for -NH₃⁺) | -NH₂ (Amino) |

Mechanistic Insights into Redox Reactions and Electron Transfer Processes

Redox reactions involve the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons). libretexts.orgpressbooks.pubyoutube.com The functional groups on this compound provide sites for both oxidation and reduction.

Oxidation: The secondary amino group and the electron-rich aromatic ring are susceptible to oxidation. The oxidation number of the nitrogen atom can increase, and the aromatic system can lose electrons to form radical cations. Studies on N-phenylanthranilic acid have demonstrated its ability to undergo oxidative polymerization, where polymer chain growth occurs via C-C bond formation between phenyl rings, indicating that the aromatic system is redox-active. scirp.org

Reduction: The carboxylic acid group can be reduced to an alcohol, though this typically requires strong reducing agents. The aromatic ring can also be reduced under specific conditions, such as catalytic hydrogenation.

Electron transfer processes are fundamental to these redox reactions. youtube.com The molecule could participate in single-electron transfer (SET) mechanisms, particularly in photochemical or electrochemical contexts. The presence of the extended π-system of the anthranilate core facilitates the stabilization of radical intermediates formed during electron transfer.

Photochemical and Photophysical Reactivity Studies